N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiolane ring, a benzamide moiety, and an isopropoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Isopropoxy Group: The isopropoxy group is typically added through an etherification reaction, using isopropyl alcohol and a suitable leaving group such as a halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine under suitable conditions.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiolane ring and benzamide moiety may play crucial roles in binding to these targets, while the isopropoxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide
- 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide Hydrochloride
Uniqueness
Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)20-14-6-4-12(5-7-14)15(17)16(3)13-8-9-21(18,19)10-13/h4-7,11,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBQGRGABCBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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